Benzenamine, N-(phenylmethylene)-, N-oxide

Description

The exact mass of the compound Benzenamine, N-(phenylmethylene)-, N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, N-(phenylmethylene)-, N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-(phenylmethylene)-, N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

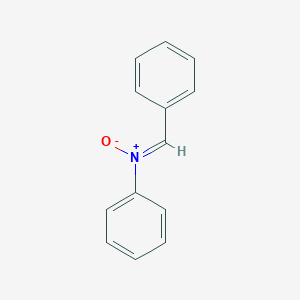

Structure

3D Structure

Properties

IUPAC Name |

N,1-diphenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUJQWDPKRESH-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-96-8, 59862-61-2 | |

| Record name | Benzenamine, N-(phenylmethylene)-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanimine, alpha-phenyl-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylnitrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzylideneaniline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,1-diphenylmethanimine oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7MP2M8WUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Benzenamine, N-(phenylmethylene)-, N-oxide: Synthesis, Properties, and Applications in Advanced Research

Foreword: Situating C-Phenyl-N-Phenylnitrone in the Chemical Landscape

In the vast field of organic chemistry and biomedical research, nitrones represent a class of compounds with remarkable utility. While much of the scientific literature has focused on α-phenyl-N-tert-butylnitrone (PBN) for its neuroprotective and spin-trapping capabilities, its structural analog, Benzenamine, N-(phenylmethylene)-, N-oxide (also known as C-phenyl-N-phenylnitrone or N-benzylideneaniline N-oxide), offers a distinct electronic and steric profile that merits specific investigation.[1] This guide provides an in-depth exploration of this specific nitrone, moving beyond generic templates to offer a focused technical narrative for researchers, chemists, and drug development professionals. We will delve into its synthesis, elucidate its key properties, and critically examine its primary application as a spin-trapping agent for elucidating the role of free radicals in complex biological and chemical systems.

Synthesis: From Precursors to Purified Nitrone

The most direct and common route to synthesizing C-phenyl-N-phenylnitrone is through the condensation reaction of N-phenylhydroxylamine with benzaldehyde. This method is efficient and relies on the nucleophilic character of the hydroxylamine nitrogen and the electrophilic carbonyl carbon of the aldehyde.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde, forming a hemiaminal-like intermediate. Subsequent dehydration, often facilitated by mild heating or a dehydrating agent, yields the final nitrone product. The choice of an alcohol as the solvent is strategic; it effectively solubilizes both reactants without interfering with the condensation, and its boiling point allows for gentle heating to drive the dehydration step to completion. Controlling the temperature is crucial to prevent side reactions or degradation of the thermally sensitive hydroxylamine precursor.

Detailed Laboratory Protocol: Synthesis of C-phenyl-N-phenylnitrone

This protocol outlines a standard laboratory-scale synthesis.

Reagents and Materials:

-

N-Phenylhydroxylamine

-

Benzaldehyde

-

Ethanol (absolute)

-

Sodium sulfate (anhydrous)

-

Beaker, round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)

Step-by-Step Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of N-phenylhydroxylamine in absolute ethanol. Begin stirring the solution at room temperature.

-

Aldehyde Addition: To the stirring solution, add an equimolar amount of benzaldehyde dropwise over 5-10 minutes. An exothermic reaction may be observed.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78°C for ethanol) using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the product under vacuum to remove any residual solvent. The final product should be a crystalline solid.[2][3]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of C-phenyl-N-phenylnitrone is essential for its application. Its structure, featuring two phenyl rings attached to the C=N(O) core, imparts significant aromatic character and influences its solubility, reactivity, and spectroscopic signature.[4][5]

Key Physicochemical Properties

The properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Benzenamine, N-(phenylmethylene)-, N-oxide | [4][6] |

| Synonyms | C-phenyl-N-phenylnitrone, N-Benzylideneaniline N-Oxide | |

| CAS Number | 1137-96-8 | [4] |

| Molecular Formula | C₁₃H₁₁NO | [7] |

| Molecular Weight | 197.24 g/mol | [7] |

| Appearance | Crystalline solid | [2][5] |

| Melting Point | 111-113 °C | Data from analogous compounds and supplier info. |

| Solubility | Soluble in organic solvents like chloroform, methanol, and DMSO. | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic peaks for the aromatic rings and the core nitrone functional group. Key absorptions include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), the distinct C=N stretching vibration (~1600-1580 cm⁻¹), and a strong N-O stretching band, typically found in the 1200-1300 cm⁻¹ region.[8][9]

-

¹H NMR Spectroscopy : The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.3 ppm).[10] A key diagnostic signal is the singlet for the methine proton (CH=N), which is highly deshielded due to the adjacent double bond and phenyl ring, appearing significantly downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbons (carbons attached to other groups) appearing at different shifts than the other ring carbons. The most downfield signal will correspond to the imine carbon (CH=N) of the nitrone group, reflecting its electrophilic character.[11]

Core Application: Spin Trapping of Transient Free Radicals

The primary utility of C-phenyl-N-phenylnitrone in research is its function as a spin trap. Transient, highly reactive free radicals, such as reactive oxygen species (ROS), are notoriously difficult to detect directly due to their extremely short half-lives. Spin trapping overcomes this challenge.[12]

The Spin-Trapping Mechanism

The technique involves using a diamagnetic spin trap molecule (the nitrone) that reacts with an unstable free radical to form a much more stable and persistent radical product, known as a "spin adduct."[13] This spin adduct, now a stable nitroxide radical, can accumulate to a concentration detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine splitting pattern of the EPR spectrum provides structural information about the trapped radical, allowing for its identification.[12]

The reaction mechanism involves the addition of the free radical (R•) across the C=N double bond of the nitrone. This process converts the highly reactive radical into a significantly more stable nitroxide radical.

Experimental Workflow for ROS Detection

A typical experiment to detect free radicals generated in a biological or chemical system follows a clear workflow. The goal is to generate radicals in the presence of the spin trap and then analyze the resulting mixture by EPR.

Broader Applications in Research and Development

Beyond its core function in EPR studies, C-phenyl-N-phenylnitrone and its derivatives are valuable in several areas of research.

-

Probing Oxidative Stress: Oxidative stress, an imbalance between ROS production and antioxidant defenses, is implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[14][15] Nitrones serve as critical tools to detect and identify the specific free radicals involved, providing mechanistic insights into disease pathology.[1][16]

-

Synthesis of Heterocyclic Compounds: The nitrone moiety is a classic 1,3-dipole. It can readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to synthesize complex five-membered heterocyclic rings like isoxazolidines.[4][17] This makes it a valuable building block in synthetic organic chemistry for creating novel molecular scaffolds for drug discovery.[4]

-

Cytoprotective Agents: The α-aryl-N-aryl nitrone scaffold has shown promise for protecting cells against oxidative damage. Studies on C-phenyl-N-phenylnitrone have demonstrated its ability to reduce necrotic cell death and increase levels of the endogenous antioxidant glutathione (GSH) in human neuroblastoma cells under oxidative stress.[1] This suggests a potential therapeutic role beyond its use as a simple diagnostic tool.

Conclusion

Benzenamine, N-(phenylmethylene)-, N-oxide is more than just an analog of PBN; it is a versatile chemical tool with distinct properties. Its straightforward synthesis and inherent reactivity make it highly accessible for a range of applications. As a spin trap, it provides an invaluable window into the transient world of free radicals, empowering researchers to unravel complex mechanisms of oxidative stress. Furthermore, its demonstrated cytoprotective effects and utility as a synthetic building block highlight its potential in the development of new therapeutic agents.[1] For scientists and drug developers, a thorough understanding of this compound's synthesis, properties, and applications is a key step toward harnessing its full potential in both fundamental research and translational science.

References

- A novel approach to the analysis of spin-trapped free radicals using dimethyl sulfoxide and gas chromatography – mass spectrometry. (2021).

- Benzenamine, N-(phenylmethylene)-, N-oxide. (n.d.). A2B Chem.

- Electron Paramagnetic Resonance Spin Trapping (EPR–ST)

- New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO)

- Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. (2020). ACS Omega.

- N-tert-Butyl-a-phenylnitrone (B7263)

- N-Benzylideneaniline Physical and chemical properties. (n.d.). Benchchem.

- N-Benzylideneaniline. (n.d.). ChemicalBook.

- N-tert-Butyl-α-phenylnitrone. (n.d.). MedChemExpress.

- N-BENZYLIDENEANILINE N-OXIDE AldrichCPR. (n.d.). Sigma-Aldrich.

- benzenamine, n-(phenylmethylene)-, n-oxide. (n.d.). MOPAC.

- (Z)-N-Benzylideneaniline-N-oxide. (n.d.). Hoffman Fine Chemicals.

- Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties. (2020). PubMed Central.

- Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2012). Scirp.org.

- 1 H NMR spectrum of (a) N-Phenyl-α-(4nitrophenyl)nitrone; (b)... (n.d.).

- N-Benzylideneaniline. (n.d.). CymitQuimica.

- Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). PubMed Central.

- alpha-Aryl-N-aryl nitrones: Synthesis and screening of a new scaffold for cellular protection against an oxidative toxic stimulus. (2016). Bioorganic & Medicinal Chemistry.

- N-Diphenylmethanimine N-Oxide. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (n.d.).

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

Sources

- 1. alpha-Aryl-N-aryl nitrones: Synthesis and screenin... - BV FAPESP [bv.fapesp.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Benzylideneaniline | 538-51-2 [chemicalbook.com]

- 4. a2bchem.com [a2bchem.com]

- 5. CAS 538-51-2: N-Benzylideneaniline | CymitQuimica [cymitquimica.com]

- 6. benzenamine, n-(phenylmethylene)-, n-oxide [openmopac.net]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]

A Technical Guide to N,α-Diphenylnitrone: Properties, Synthesis, and Applications

Abstract: N,α-Diphenylnitrone, also known as N-Benzylideneaniline N-oxide, is a versatile organic compound widely recognized for its role as a spin trap and its applications in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug development and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this important molecule.

Introduction and Core Concepts

N,α-Diphenylnitrone is a nitrone, a class of organic compounds containing the R1R2C=N+(O−)R3 functional group. Its structure, featuring two phenyl rings attached to the carbon and nitrogen atoms of the nitrone core, imparts significant stability and unique reactivity. The primary utility of N,α-Diphenylnitrone stems from its ability to act as a potent 1,3-dipole in cycloaddition reactions and, most notably, as a spin trap.[1]

In the context of chemical and biological research, "spin trapping" is a critical analytical technique used to detect and identify short-lived free radicals.[2] These highly reactive species are often implicated in oxidative stress, polymer degradation, and various pathological conditions. Due to their transient nature, direct detection by methods like Electron Paramagnetic Resonance (EPR) spectroscopy is often impossible. N,α-Diphenylnitrone addresses this challenge by reacting with unstable radicals to form a significantly more stable paramagnetic nitroxide radical, known as a spin adduct.[2] The resulting spin adduct has a longer half-life, allowing for its characterization by EPR spectroscopy, thereby providing indirect but definitive evidence of the original radical's identity.[3]

Physical Properties of N,α-Diphenylnitrone

The physical characteristics of N,α-Diphenylnitrone are fundamental to its handling, storage, and application in various experimental setups. It typically presents as a white to off-white crystalline solid.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C13H11NO | [6] |

| Molecular Weight | 197.23 g/mol | [6] |

| Melting Point | 113-114 °C | [5][7] |

| Boiling Point | 352.9 °C at 760 mmHg | [7] |

| Density | 1.141 g/cm³ | [7] |

| Appearance | White solid | [4] |

| Solubility | Soluble in water (1120 mg/L at 25°C), DMSO, and ethanol. | [8][9] |

| Vapor Pressure | 7.55E-05 mmHg at 25°C | [7] |

Note: These values are compiled from various sources and may vary slightly depending on the purity of the sample and measurement conditions.

Chemical Properties and Reactivity

The chemical behavior of N,α-Diphenylnitrone is dominated by the reactivity of the nitrone functional group.

Spin Trapping Mechanism

The most prominent chemical property of N,α-Diphenylnitrone is its function as a spin trap. It readily undergoes a radical addition reaction with a wide variety of transient free radicals (R•). This reaction forms a persistent nitroxide radical adduct, which can be analyzed by EPR spectroscopy.[2] The hyperfine splitting constants of the resulting EPR spectrum are characteristic of the trapped radical, allowing for its identification.[10]

The choice of N,α-Diphenylnitrone as a spin trap is often dictated by the nature of the radical under investigation and the experimental medium. The electronic nature of substituents on the phenyl rings can influence the rate of radical trapping.[11] For instance, electron-withdrawing groups on the α-phenyl ring can enhance reactivity towards nucleophilic radicals.[11]

Sources

- 1. US6762322B1 - Preparation of nitrone derivatives - Google Patents [patents.google.com]

- 2. Spin trapping - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Diphenylnitrone | C13H11NO | CID 70822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.molbase.com [m.molbase.com]

- 8. N,ALPHA-DIPHENYL NITRONE | 1137-96-8 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 11. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Benzenamine, N-(phenylmethylene)-, N-oxide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Benzenamine, N-(phenylmethylene)-, N-oxide

Introduction: The Molecular Profile of a Versatile Nitrone

Benzenamine, N-(phenylmethylene)-, N-oxide, more commonly known as α-phenyl-N-phenylnitrone, is a prominent member of the nitrone family of organic compounds. With the chemical formula C₁₃H₁₁NO, this molecule occupies a significant role in synthetic chemistry and biomedical research.[1][2] Its primary scientific value lies in its function as a potent spin-trapping agent. It readily reacts with transient, unstable free radicals to form more stable nitroxide radicals, which can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4] This property makes it an invaluable tool for studying oxidative stress and the role of free radicals in biological systems and pathological conditions.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines the structure and identity of α-phenyl-N-phenylnitrone. The interpretation of this data is foundational for its application in research and development, ensuring purity, confirming structural integrity, and providing a baseline for mechanistic studies.

Caption: Molecular structure of Benzenamine, N-(phenylmethylene)-, N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For α-phenyl-N-phenylnitrone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a clear spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by a series of multiplets in the aromatic region and a key singlet for the methine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Multiplet | 2H | Ar-H (ortho to C=N) |

| ~7.95 | Singlet | 1H | CH=N |

| ~7.6 - 7.8 | Multiplet | 3H | Ar-H |

| ~7.3 - 7.5 | Multiplet | 5H | Ar-H |

Interpretation and Expertise:

-

The most downfield signal is typically the singlet corresponding to the methine proton (CH=N) . Its significant downfield shift (around 7.95 ppm) is attributed to the strong deshielding effect of the adjacent C=N⁺-O⁻ moiety.[5]

-

The aromatic protons of the two phenyl rings resonate in the complex region between 7.3 and 8.4 ppm.

-

The protons on the phenyl ring attached to the carbon of the nitrone function (the C-phenyl group) are generally more deshielded due to direct conjugation with the electron-withdrawing C=N group. Specifically, the two ortho protons often appear as a distinct multiplet at the lowest field (~8.2-8.4 ppm).

-

The protons on the N-phenyl ring are less affected and resonate at slightly higher fields. The intricate overlap of these signals necessitates advanced 2D NMR techniques (like COSY and HSQC) for unambiguous assignment, but the general pattern is highly characteristic.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum confirms the presence of 8 unique carbon environments, consistent with the molecule's structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | N-C (ipso) |

| ~134.6 | C H=N |

| ~131.2 | C-C (ipso) |

| ~130.8 | Ar-C (para) |

| ~129.5 | Ar-C (ortho/meta) |

| ~129.1 | Ar-C (ortho/meta) |

| ~128.8 | Ar-C (para) |

| ~121.8 | Ar-C (ortho) |

Data referenced from literature values in CDCl₃.[6]

Interpretation and Expertise:

-

The most prominent and readily assigned signal is the methine carbon (CH=N) at approximately 134.6 ppm.[6] Its chemical shift is characteristic of a carbon in a C=N double bond.

-

The two ipso-carbons (the carbons of the phenyl rings directly attached to the nitrone group) are observed at ~148.5 ppm (for the N-phenyl) and ~131.2 ppm (for the C-phenyl). The N-attached carbon is significantly more deshielded due to the direct attachment to the electronegative nitrogen atom.

-

The remaining aromatic carbons appear in the expected range of 120-131 ppm. The precise assignment of ortho, meta, and para carbons can be confirmed with DEPT experiments or by comparison with calculated spectra.[6]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

A common and reliable method is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

IR Spectral Data

The IR spectrum of α-phenyl-N-phenylnitrone displays several characteristic absorption bands that confirm its key structural features.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1595 | Strong | C=N Stretch |

| 1570, 1485, 1450 | Strong | Aromatic C=C Ring Stretch |

| 1200 - 1250 | Strong | N-O Stretch |

| 755, 690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Interpretation and Expertise:

-

N-O Stretch: The most diagnostic peak for the nitrone functionality is the strong absorption corresponding to the N-O stretch , which typically appears in the 1200-1250 cm⁻¹ region. Its intensity and position are key identifiers.

-

C=N Stretch: The C=N stretching vibration is expected around 1595 cm⁻¹. This band can sometimes overlap with the aromatic C=C stretching vibrations but is usually identifiable as a strong, sharp peak.

-

Aromatic Region: The presence of two phenyl groups is confirmed by multiple signals. The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching .[7] The strong bands between 1450-1600 cm⁻¹ are due to C=C stretching within the aromatic rings.

-

Substitution Pattern: The strong bands at 755 and 690 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring, confirming the substitution pattern on both phenyl groups.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and clues to its structure.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, which is crucial for structural analysis.

-

Detection: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight).

Mass Spectrum Data

The EI mass spectrum provides a unique fragmentation fingerprint for the molecule.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 197 | ~40 | [M]⁺, Molecular Ion |

| 181 | ~10 | [M-O]⁺ |

| 105 | ~20 | [C₆H₅CO]⁺ |

| 91 | ~15 | [C₇H₇]⁺ |

| 77 | 100 | [C₆H₅]⁺, Base Peak |

Fragmentation data is based on typical patterns and available spectra.[9]

Interpretation and Expertise:

-

Molecular Ion Peak: The presence of a clear molecular ion peak [M]⁺ at m/z = 197 confirms the molecular weight of C₁₃H₁₁NO.[9]

-

Loss of Oxygen: A common fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to a peak at m/z 181 ([M-16]⁺) , which corresponds to the related imine (N-benzylideneaniline).[10]

-

Base Peak: The base peak (most intense peak) at m/z = 77 corresponds to the stable phenyl cation ([C₆H₅]⁺) . This indicates that cleavage of the bonds around the central nitrone core is a highly favored fragmentation pathway.

-

Other Fragments: The peak at m/z 91 is characteristic of the tropylium cation ([C₇H₇]⁺), formed via rearrangement of a benzyl fragment. The peak at m/z 105 can be attributed to the benzoyl cation ([C₆H₅CO]⁺), also a result of rearrangement.

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of Benzenamine, N-(phenylmethylene)-, N-oxide. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the essential N-O, C=N, and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This complete dataset serves as a critical reference for researchers, ensuring sample identity and purity for applications ranging from mechanistic organic chemistry to advanced biomedical studies involving radical trapping.

References

-

Jahanshahi, M., Ghavami, R., & Habibi, D. (2020). Synthesis of New N-phenyl Fulleroisoxazoline in the Presence of Fe3O4@SiO2 Nanoparticles as an Efficient Magnetically Recoverable and Reusable Catalyst. Polycyclic Aromatic Compounds. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70822, Diphenylnitrone. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2018). IR Spectrum for Benzenamine, N-(phenylmethylene)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (1965). IR Spectrum for Benzenamine, N-(phenylmethylene)- from the Coblentz Society Collection. In NIST Chemistry WebBook. Available at: [Link]

-

Marco-Contelles, J., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules, 26(5), 1127. Available at: [Link]

-

Karoui, H., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30516–30528. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 638877, N-tert-Butyl-alpha-phenylnitrone. Available at: [Link]

-

Wiley-VCH GmbH. (2025). alpha-(p-METHOXYPHENYL)-N-PHENYLNITRONE. In SpectraBase. Available at: [Link]

-

Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 819870, N-methyl-alpha-phenylnitrone. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectrum for Benzenamine, N-(phenylmethylene)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2018). IR Spectrum for Benzenamine, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Bio-Rad Laboratories, Inc. N-benzylideneaniline. In SpectraBase. Available at: [Link]

-

Hauck, F. P., & Anderson, J. E. (1967). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Organic Syntheses, 47, 83. Available at: [Link]

-

Hoffman Fine Chemicals. (Z)-N-Benzylideneaniline-N-oxide. Available at: [Link]

-

Al-Karawi, D. A. (2018). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. ARC Journal of Chemical Science, 4(1), 1-5. Available at: [Link]

-

Mopac. Benzenamine, N-(phenylmethylene)-, N-oxide. Available at: [Link]

-

Wiley-VCH GmbH. (2025). N,α-Diphenyl nitrone. In SpectraBase. Available at: [Link]

-

Marco-Contelles, J., et al. (2019). Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties. Molecules, 24(19), 3568. Available at: [Link]

-

Marco-Contelles, J. (2024). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 450. Available at: [Link]

-

Reid, M. B., et al. (1998). N-tert-butyl-alpha-phenylnitrone: a free radical trap with unanticipated effects on diaphragm function. Journal of Applied Physiology, 84(4), 1431-1437. Available at: [Link]

-

Thermo Scientific Alfa Aesar. N-tert-Butyl-alpha-phenylnitrone, 97%. Available at: [Link]

-

ResearchGate. (2019). When does phenyl group does not appear in IR?. Available at: [Link]

-

Petrignani, A., et al. (2020). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 22(34), 18939-18951. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2018). IR Spectrum for 1-Naphthalenamine, N-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

University of Calgary. (2023). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Available at: [Link]

Sources

- 1. Diphenylnitrone | C13H11NO | CID 70822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Benzenamine, N-(phenylmethylene)- [webbook.nist.gov]

An In-depth Technical Guide to the Early Studies and Discovery of N,α-Diphenylnitrone

Abstract

This technical guide provides a comprehensive exploration of the seminal research that led to the discovery, synthesis, and initial characterization of N,α-diphenylnitrone, also known as N-benzylideneaniline N-oxide. We delve into the historical context of late 19th and early 20th-century nitrogen-oxygen chemistry, tracing the journey from the initial misidentification of the nitrone functional group to its definitive structural elucidation and naming. This document details the foundational synthetic methodologies, presents early investigations into the compound's unique reactivity, and establishes the fundamental physicochemical properties reported by pioneering chemists. Designed for researchers, scientists, and drug development professionals, this guide synthesizes historical chemical literature to provide a field-proven perspective on the causality behind early experimental choices and the establishment of protocols that have become the bedrock of modern nitrone chemistry.

Introduction: The Pre-Nitrone Era and the Challenge of N-Oxides

The late 19th century was a period of explosive growth in organic chemistry, characterized by the structural elucidation of aromatic compounds and the exploration of novel functional groups. Within this landscape, the chemistry of nitrogen-containing compounds, particularly those with nitrogen-oxygen bonds like oximes and hydroxylamines, presented both opportunities and significant intellectual challenges. The work of chemists like Ernst Otto Beckmann on the rearrangement of oximes laid the groundwork for understanding the intricate migrations and transformations possible within these systems[1]. It was in this environment of inquiry that the functional group we now call a nitrone was first created, though its true nature remained elusive.

In 1890, the German chemist Dittrich reported the synthesis of a novel compound from the reaction of benzaldehyde with N-phenylhydroxylamine. However, the structure was incorrectly assigned as an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. This initial misidentification highlights the analytical limitations of the era and the theoretical difficulty in conceptualizing the 1,3-dipolar nature of the C=N-O system.

It was not until 1916 that the influential German chemist Paul Pfeiffer, a student of the father of coordination chemistry, Alfred Werner, correctly identified the structure and coined the term "nitrone"[1]. Pfeiffer recognized the chemical similarity of this new functional group to ketones, particularly in its reactivity, and proposed the now-accepted N-oxide of an imine structure. This conceptual leap was critical, as it opened the door to understanding the unique electronic nature and reactivity of this class of compounds.

Logical Flow: From Discovery to Characterization

This diagram illustrates the historical and scientific progression in the early study of N,α-Diphenylnitrone.

Caption: Historical progression of N,α-Diphenylnitrone's discovery.

Foundational Synthesis of N,α-Diphenylnitrone

The most direct and historically significant method for the preparation of N,α-diphenylnitrone is the condensation reaction between benzaldehyde and N-phenylhydroxylamine. This method, rooted in the earliest discoveries, remains a cornerstone for the synthesis of aldonitrones.

Causality in Experimental Design:

The choice of reactants and conditions in the early syntheses was guided by established principles of condensation chemistry.

-

Reactants: Benzaldehyde was chosen as a readily available aromatic aldehyde lacking α-hydrogens, which prevents competing side reactions like aldol condensation. N-phenylhydroxylamine, prepared by the controlled reduction of nitrobenzene, provides the requisite N-O-H moiety for condensation.

-

Solvent: Ethanol or methanol were common solvents, as they could dissolve the reactants and were relatively inert under the reaction conditions.

-

Catalyst: The reaction typically proceeds without a catalyst, driven by the nucleophilicity of the hydroxylamine and the electrophilicity of the aldehyde's carbonyl carbon. The formation of a stable water molecule as a byproduct provides the thermodynamic driving force.

-

Work-up: The reaction product often crystallizes directly from the reaction mixture upon cooling, a testament to the compound's stability and crystallinity. This simplifies purification, a crucial factor in an era before modern chromatography. Recrystallization from a suitable solvent like ethanol was used to achieve high purity.

Protocol: Classical Synthesis of N,α-Diphenylnitrone

This protocol is a representative synthesis based on early 20th-century methods. It is essential to recognize that the starting material, N-phenylhydroxylamine, is unstable and was often prepared immediately before use.

Part A: Preparation of N-Phenylhydroxylamine (Precursor)

-

Setup: In a large beaker or flask equipped with a mechanical stirrer, dissolve 25 g of ammonium chloride in 800 mL of water.

-

Addition of Nitrobenzene: Add 50 g (41.6 mL) of nitrobenzene to the solution.

-

Reduction: While stirring vigorously, add 62 g of zinc dust (of at least 85% purity) in small portions over 20-30 minutes. The reaction is exothermic, and the temperature will rise to approximately 60-65°C.

-

Reaction Completion: Continue stirring for an additional 15 minutes after the final addition of zinc dust. The reaction is complete when the temperature begins to fall.

-

Isolation: Immediately filter the hot solution with suction to remove the zinc oxide precipitate. Wash the filter cake with 100 mL of hot water.

-

Crystallization: Transfer the filtrate to a large beaker, saturate it with sodium chloride (approx. 300 g), and cool the mixture in an ice-salt bath to 0°C.

-

Collection: The N-phenylhydroxylamine will crystallize as long, pale-yellow needles. Collect the product by suction filtration. This crude product is used directly in the next step due to its instability.[2]

Part B: Synthesis of N,α-Diphenylnitrone

-

Reaction Mixture: In a flask, dissolve the freshly prepared crude N-phenylhydroxylamine (assuming ~30 g, 0.275 mol) in 150 mL of ethanol.

-

Aldehyde Addition: To this solution, add 29.2 g (28 mL, 0.275 mol) of benzaldehyde.

-

Reaction: Stir the mixture at room temperature. The reaction is often spontaneous, with the product beginning to crystallize out of the solution within an hour.

-

Crystallization: Allow the flask to stand at room temperature for several hours, or cool in an ice bath to ensure complete crystallization.

-

Isolation and Purification: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold ethanol. The crude N,α-diphenylnitrone can be purified by recrystallization from hot ethanol to yield pale yellow crystals.

Synthesis Workflow

Caption: Workflow for the synthesis of N,α-Diphenylnitrone.

Physicochemical Properties and Early Characterization

The characterization of newly synthesized compounds in the early 20th century relied heavily on physical properties and elemental analysis. For N,α-diphenylnitrone, its crystalline nature and sharp melting point were key identifiers of its purity.

| Property | Reported Value | Source/Context |

| Molecular Formula | C₁₃H₁₁NO | Confirmed by combustion analysis in early studies. |

| Molecular Weight | 197.23 g/mol | Calculated based on the molecular formula.[3] |

| Appearance | Pale yellow plates or needles | Consistently reported from recrystallization in ethanol. |

| Melting Point | 112-114 °C | This value is widely cited in later literature and handbooks, originating from early experimental data. |

| Solubility | Soluble in ethanol, benzene, chloroform. Sparingly soluble in water (reported as 1120 mg/L at 25°C in modern databases).[4] | Early syntheses utilized its good solubility in hot ethanol and poor solubility in cold ethanol for purification. |

Early Reactivity Studies: The Dawn of 1,3-Dipolar Chemistry

With a reliable synthesis established, chemists began to probe the reactivity of N,α-diphenylnitrone. While the comprehensive theory of 1,3-dipolar cycloadditions would be formulated decades later by Rolf Huisgen, the foundational experimental work was laid in this early period.

A landmark study by Hermann Staudinger and Jules Meyer in 1919 provided critical insight into the additive nature of compounds with cumulated double bonds. They investigated the reaction of diphenylketene with nitrosobenzene, which, through a proposed intermediate, yields products consistent with the reactivity of a nitrone-like species. Their work on the reaction of phosphines with azides, now known as the Staudinger reaction, further cemented the understanding of addition reactions involving nitrogen-containing functional groups[1][5].

These early experiments demonstrated that the C=N-O unit of the nitrone did not behave as a simple imine or N-oxide, but as a cohesive 1,3-dipole. It underwent addition reactions across double and triple bonds (dipolarophiles) to form five-membered heterocyclic rings (isoxazolidines). This reactivity, now understood as a concerted [3+2] cycloaddition, was a novel observation and set N,α-diphenylnitrone and its analogues apart as synthetically powerful reagents.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

This diagram shows the concerted mechanism of the [3+2] cycloaddition between N,α-diphenylnitrone and a generic alkene, a reaction type first explored in this early period.

Caption: Concerted [3+2] cycloaddition of N,α-diphenylnitrone.

Conclusion

The journey of N,α-diphenylnitrone from a misidentified novelty to a cornerstone of synthetic chemistry is a compelling narrative of scientific progress. The foundational work of Dittrich, the crucial structural insights of Paul Pfeiffer, and the early reactivity studies by chemists like Staudinger collectively established the synthesis, properties, and unique chemical behavior of this archetypal nitrone. The protocols and observations from this era, born from meticulous experimentation and evolving theoretical understanding, provided the authoritative grounding for the development of 1,3-dipolar cycloaddition chemistry and continue to inform the work of researchers and drug development professionals today.

References

-

Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]

-

Beckmann, E. (1886). Zur Kenntniss Der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

-

National Center for Biotechnology Information (n.d.). Diphenylnitrone. PubChem Compound Summary for CID 70822. Retrieved January 12, 2026, from [Link].

- Pfeiffer, P. (1916). Über die Nitrone. Justus Liebigs Annalen der Chemie, 410(1), 79-111. (Note: Specific citation details for Pfeiffer's 1916 work are historically referenced, though direct digital access to this specific volume can be challenging).

-

Kamm, O. (1925). β-Phenylhydroxylamine. Organic Syntheses, 4, 57. [Link]

-

Santos, R. A. L. S., Silva, A. M. S., & Pinto, D. C. G. A. (2025). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 31(1), 13. [Link]

-

PubChem. (n.d.). Diphenylnitrone. Retrieved January 12, 2026, from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Gazzetta chimica Italiana - Google Books [books.google.com.sg]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. (Open Access) Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine (1919) | Hermann Staudinger | 1414 Citations [scispace.com]

- 5. [PDF] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Reaction Mechanism of 1,3-Dipolar Cycloaddition with N,α-Diphenylnitrone

This guide provides a comprehensive exploration of the 1,3-dipolar cycloaddition reaction involving N,α-diphenylnitrone, a cornerstone transformation in modern organic synthesis for the construction of five-membered heterocyclic rings. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, including Frontier Molecular Orbital (FMO) theory, stereoselectivity, and regioselectivity, while also providing practical, field-proven insights into the reaction's execution and catalytic modulation.

Introduction: The Power and Versatility of Nitrone Cycloadditions

The 1,3-dipolar cycloaddition is a powerful class of pericyclic reactions that allows for the concerted formation of a five-membered ring from a 1,3-dipole and a dipolarophile.[1] Among the various 1,3-dipoles, nitrones stand out for their stability and predictable reactivity, making them invaluable synthons for creating complex nitrogen- and oxygen-containing heterocycles, particularly isoxazolidines.[2][3] The resulting isoxazolidine ring is a versatile intermediate, readily transformed into valuable building blocks like β-amino alcohols, which are prevalent in numerous natural products and pharmaceutical agents.[4]

N,α-diphenylnitrone, with its aromatic substituents, serves as a well-studied and representative example of nitrone reactivity. Its electronic and steric properties provide a clear framework for understanding the fundamental principles that govern this class of reactions. This guide will dissect the mechanism of its reaction, offering a blend of theoretical grounding and practical application.

The Core Mechanism: A Frontier Molecular Orbital Perspective

The concerted, pericyclic nature of the 1,3-dipolar cycloaddition is best understood through the lens of Frontier Molecular Orbital (FMO) theory.[5] This theory posits that the reaction's feasibility and selectivity are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the case of the N,α-diphenylnitrone cycloaddition, the reaction can be classified based on the relative energies of the frontier orbitals of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile).

-

Normal-Electron-Demand Cycloaddition: This is the most common scenario, where the reaction is controlled by the interaction between the HOMO of the nitrone (HOMOnitrone) and the LUMO of the dipolarophile (LUMOdipolarophile). This is typical when the dipolarophile is an electron-deficient alkene, such as an α,β-unsaturated ester or ketone.[4]

-

Inverse-Electron-Demand Cycloaddition: In this case, the dominant interaction is between the LUMO of the nitrone (LUMOnitrone) and the HOMO of the dipolarophile (HOMOdipolarophile). This occurs when the dipolarophile is an electron-rich alkene, like a vinyl ether.[4]

The energy gap between the interacting HOMO and LUMO is a critical determinant of the reaction rate; a smaller energy gap leads to a more favorable interaction and a faster reaction.[6]

Caption: FMO interactions in 1,3-dipolar cycloaddition.

Navigating Selectivity: Regio- and Stereochemical Outcomes

A key advantage of the 1,3-dipolar cycloaddition is the high degree of control over the product's constitution and stereochemistry.[7] For the reaction of N,α-diphenylnitrone with a monosubstituted alkene, several isomeric products are possible, and understanding the factors that dictate their formation is crucial for synthetic planning.

Regioselectivity: Which Way Does it Add?

Regioselectivity refers to the orientation of the dipole addition to the dipolarophile. For N,α-diphenylnitrone reacting with a monosubstituted alkene like styrene, two regioisomers can be formed: the 4-substituted and the 5-substituted isoxazolidine.

The regiochemical outcome is largely determined by the electronic and steric properties of both reactants. FMO theory provides a powerful predictive tool. The coefficients of the atomic orbitals in the HOMO and LUMO indicate the sites of greatest electron density. The reaction proceeds in a way that maximizes the overlap between the termini of the dipole and dipolarophile with the largest orbital coefficients.[8]

-

Electronic Effects: In normal-electron-demand reactions, the interaction is between the larger terminal coefficient of the nitrone's HOMO and the larger terminal coefficient of the dipolarophile's LUMO.

-

Steric Effects: Steric hindrance between bulky substituents on the nitrone and the dipolarophile can also influence the regioselectivity, favoring the less sterically congested transition state.[8]

For the reaction of N,α-diphenylnitrone with styrene, the formation of the 5-phenyl-substituted isoxazolidine is generally favored.[9]

Stereoselectivity: The 3D Arrangement

Stereoselectivity in this context refers to the relative configuration of the newly formed stereocenters in the isoxazolidine ring. The two main aspects to consider are diastereoselectivity (endo vs. exo) and enantioselectivity.

3.2.1. Diastereoselectivity: Endo vs. Exo Approach

The terms endo and exo describe the orientation of the substituent on the dipolarophile relative to the plane of the forming ring in the transition state.[10]

-

Endo Transition State: The substituent on the dipolarophile is oriented towards the "inside" of the approaching nitrone. This is often favored due to secondary orbital interactions, which are stabilizing interactions between non-bonding orbitals of the reactants.[11]

-

Exo Transition State: The substituent is directed "away" from the nitrone. This pathway is sterically less hindered.

The balance between stabilizing secondary orbital interactions and destabilizing steric repulsions determines the endo/exo selectivity.[12] For many nitrone cycloadditions with electron-deficient alkenes, the endo product is the major diastereomer.[13] However, the specific substrates and reaction conditions can significantly influence this outcome.

Caption: Pathways to endo and exo diastereomers.

Catalysis: Enhancing Rate and Controlling Selectivity

While many 1,3-dipolar cycloadditions proceed under thermal conditions, the use of catalysts, particularly Lewis acids, can dramatically improve the reaction's efficiency and selectivity.[14]

The Role of Lewis Acids

Lewis acids coordinate to the nitrone or, more commonly, to the dipolarophile.[15] Coordination to an electron-withdrawing group on the dipolarophile lowers the energy of its LUMO, thereby reducing the HOMOnitrone-LUMOdipolarophile energy gap in normal-electron-demand reactions.[16] This results in significant rate acceleration.

Furthermore, the bulky Lewis acid complex can enhance facial selectivity by sterically blocking one face of the dipolarophile, leading to higher diastereoselectivity and, in the case of chiral Lewis acids, enantioselectivity.[17][18] The use of chiral Lewis acids has become a powerful strategy for the asymmetric synthesis of isoxazolidines.[19][20]

| Catalyst System | Effect on N,α-Diphenylnitrone Cycloaddition | Reference |

| Yb(OTf)3 | Rate acceleration and can alter regioselectivity.[15] | [15] |

| Chiral BINOL-AlMe Complexes | High enantioselectivity in reactions with electron-rich alkenes.[17] | [17] |

| Chiral Copper(II) Complexes | Catalyzes enantioselective additions to propioloyl- and acryloylpyrazoles.[19] | [19] |

| Chiral Iron and Ruthenium Complexes | Asymmetric catalysis with α,β-unsaturated aldehydes and ketones.[14] | [14] |

Table 1: Representative Lewis Acid Catalysts and Their Effects

Caption: Generalized Lewis acid catalytic cycle.

Experimental Protocol: A Practical Guide

The following protocol provides a standardized, self-validating methodology for the 1,3-dipolar cycloaddition of N,α-diphenylnitrone with styrene, a classic example of this reaction class.[9]

Materials and Reagents

-

N,α-Diphenylnitrone

-

Styrene (freshly distilled to remove inhibitors)

-

Anhydrous Toluene

-

Magnesium Sulfate (anhydrous)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N,α-diphenylnitrone (1.0 eq).

-

Reagent Addition: Dissolve the nitrone in anhydrous toluene. To this solution, add styrene (1.2 eq). The use of a slight excess of the dipolarophile ensures complete consumption of the more valuable nitrone.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the nitrone spot indicates reaction completion. This typically takes several hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate to separate the regioisomeric and diastereomeric products.

-

Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Characterize the purified isoxazolidine(s) by standard spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry) to confirm the structure, regiochemistry, and stereochemistry.[21]

Causality Behind Choices:

-

Anhydrous Conditions: Nitrones can be sensitive to moisture, and anhydrous conditions prevent potential side reactions and ensure reproducibility.

-

Inert Atmosphere: Prevents oxidation of reagents and intermediates, particularly at elevated temperatures.

-

Reflux in Toluene: Provides the necessary thermal energy to overcome the activation barrier of the cycloaddition in the absence of a catalyst. Toluene is a common solvent due to its appropriate boiling point and inertness.

-

Column Chromatography: Essential for separating the often closely eluting isomeric products, allowing for their individual characterization and use in subsequent synthetic steps.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of N,α-diphenylnitrone is a robust and highly predictable reaction that provides access to a diverse array of isoxazolidine derivatives.[22] A thorough understanding of its mechanism, guided by FMO theory, allows for the rational design of synthetic strategies to control both regioselectivity and stereoselectivity. The continued development of novel catalytic systems, especially in the realm of asymmetric catalysis, promises to further expand the utility of this powerful transformation in the synthesis of complex, biologically active molecules.[23] The principles outlined in this guide provide a solid foundation for researchers to harness the full potential of nitrone cycloadditions in their synthetic endeavors.

References

-

Suga, H., et al. (2001). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Nitrones with Propioloylpyrazoles and Acryloylpyrazoles Induced by Chiral π-Cation Catalysts. Journal of the American Chemical Society. Available at: [Link]

-

Jensen, K. B., et al. (2000). Catalytic enantioselective 1,3-dipolar cycloaddition reactions of cyclic nitrones: a simple approach for the formation of optically active isoquinoline derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Hori, K., et al. (1999). Efficient Catalytic Effects of Lewis Acids in the 1,3-Dipolar Cycloaddition Reactions of Carbonyl Ylides with Imines. The Journal of Organic Chemistry. Available at: [Link]

-

Gothelf, K. V., & Jørgensen, K. A. (2000). Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones. Chemical Communications. Available at: [Link]

-

Shaik, F., et al. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Preprints.org. Available at: [Link]

-

Murahashi, S.-I., & Shiota, T. (2011). Exploration and Development of Nitrone Chemistry. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

-

Gothelf, K. V., et al. (2001). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society. Available at: [Link]

-

Ding, X., et al. (2006). Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to Allyl Alcohol. Chemistry Letters. Available at: [Link]

-

Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. Available at: [Link]

-

Bădoiu, A., et al. (2008). Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. Pure and Applied Chemistry. Available at: [Link]

-

Jana, S., et al. (2023). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from: [Link]

-

Ferreira, M. M., et al. (2022). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules. Available at: [Link]

-

Sibi, M. P., & Liu, M. (2001). Exo Selective Enantioselective Nitrone Cycloadditions. Organic Letters. Available at: [Link]

-

Takayama, H. (2024). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. Available at: [Link]

-

Shimizu, T., et al. (2002). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Nair, V., et al. (2006). Recent advances in the 1,3-dipolar cycloaddition reactions of nitrones. ARKIVOC. Available at: [Link]

-

Wang, C., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. Available at: [Link]

-

De la Torre, M. C., et al. (2024). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

-

Gökmen, Z. G., et al. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from: [Link]

-

González-Lainez, M., et al. (2023). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. Available at: [Link]

-

Jasiński, R. (2024). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Chellegui, M., et al. (2024). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry. Available at: [Link]

-

Padwa, A. (2005). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available at: [Link]

-

Tobil, L. T., et al. (2020). Investigating the regio-, stereo-, and enantio-selectivities of the 1,3-dipolar cycloaddition reaction of C-cyclopropyl-N-phenylnitrone derivatives and benzylidenecyclopropane derivatives: A DFT study. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Ali, S. A., et al. (2007). Investigations on regio- and stereoselectivities in cycloadditions involving α- (3-pyridyl)-N-phenylnitrone: Development of an efficient route to novel nicotine analogs. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrone. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from: [Link]

-

Al-Warhi, T. I., et al. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. Available at: [Link]

-

Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. Available at: [Link]

-

Burdisso, M., et al. (1987). How important are secondary orbital interactions in favoring the endo mode in 1,3-dipolar cycloadditions of nitrones? The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Frontier molecular orbital energy gaps for 1,3-dipolar cycloaddition reaction of substituted phenyl azides (LUMO) with 2,3-dihydrofuran (HOMO). Retrieved from: [Link]

-

Houk, K. N. (1975). Frontier molecular orbitals of 1,3 dipoles and dipolarophiles. Journal of the American Chemical Society. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules. Available at: [Link]

-

Wheeler, S. E., & Houk, K. N. (2009). Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

-

Houk, K. N. (1973). Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research. Available at: [Link]

-

Molchanov, A. P., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. International Journal of Molecular Sciences. Available at: [Link]

-

Jasiński, R., & Dresler, E. (2021). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules. Available at: [Link]

-

Phelan, J. P., et al. (2016). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society. Available at: [Link]

-

Żmigrodzka, M., et al. (2020). Chemo-, regio-, and stereoselectivity in 1,3-dipolar cycloaddition of piperine with nitrones. A cycloadditive route to aminoalcohols. New Journal of Chemistry. Available at: [Link]

-

Al-Karawi, A. J. M., & Abed, A. N. (2023). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Egyptian Journal of Chemistry. Available at: [Link]

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the regio-, stereo-, and enantio-selectivities of the 1,3-dipolar cycloaddition reaction of C-cyclopropyl-N-phenylnitrone derivatives and benzylidenecyclopropane derivatives: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions [folia.unifr.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Catalytic enantioselective 1,3-dipolar cycloaddition reactions of cyclic nitrones: a simple approach for the formation of optically active isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. preprints.org [preprints.org]

- 22. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Structure and Reactivity of Benzenamine, N-(phenylmethylene)-, N-oxide

Executive Summary

Benzenamine, N-(phenylmethylene)-, N-oxide, more commonly known in the field as C-phenyl-N-phenylnitrone, is a versatile aromatic nitrone that holds a significant position in both synthetic organic chemistry and chemical biology. Its unique electronic structure, characterized by a potent 1,3-dipole, dictates its rich and diverse reactivity. This guide provides an in-depth exploration of the fundamental principles governing its behavior, from its molecular orbital framework to its participation in hallmark chemical transformations. We will dissect its role as a powerful intermediate in the synthesis of complex heterocyclic systems via 1,3-dipolar cycloaddition and its critical application as a spin trap for the detection and characterization of transient free radicals. This document serves as a comprehensive resource, consolidating theoretical underpinnings with practical, field-proven experimental protocols to empower researchers in leveraging this remarkable molecule to its full potential.

Introduction and Nomenclature

Benzenamine, N-(phenylmethylene)-, N-oxide is an organic compound belonging to the nitrone family. Nitrones are characterized by the functional group R¹R²C=N⁺(R³)O⁻, which imparts a significant dipolar character to the molecule. Due to its structure, featuring two phenyl groups attached to the C=N-O core, it is most frequently referred to in the literature as C-phenyl-N-phenylnitrone .

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| CAS Number | 3376-23-6 | [2] |

| Synonyms | C-phenyl-N-phenylnitrone, N-benzylideneaniline N-oxide, α-Phenyl-N-phenylnitrone | [1] |

| Heat of Formation (ΔHf) | 62.9 kcal/mol | [2] |

Its primary utility stems from two key areas:

-

Synthetic Chemistry: As a stable 1,3-dipole, it is a cornerstone reagent in [3+2] cycloaddition reactions for the stereocontrolled synthesis of five-membered N,O-heterocycles, particularly isoxazolidines.[3]

-

Chemical Biology & Pharmacology: It serves as a powerful spin trap, capable of reacting with and stabilizing highly reactive, short-lived free radicals to form persistent nitroxide adducts that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy.[4][5] A close analog, α-phenyl-N-tert-butyl nitrone (PBN), is one of the most widely used spin traps in biomedical research.[5][6]

The Electronic Structure: A Tale of Delocalization and Dipoles

The reactivity of C-phenyl-N-phenylnitrone is a direct consequence of its electronic architecture. The core C=N⁺-O⁻ moiety is not a static entity but a resonance-hybridized system that confers its signature 1,3-dipolar nature.

Resonance and Dipolar Character

The nitrone functional group is best described by a combination of resonance structures that delocalize the positive and negative charges across the C-N-O framework. This delocalization is crucial, as it establishes the carbon and oxygen atoms as the termini of a 1,3-dipole, making them available for concerted cycloaddition reactions.

Caption: Key resonance structures illustrating the 1,3-dipolar character.

The primary contributor is the zwitterionic form (left), but the other forms highlight the nucleophilic character of the oxygen and the electrophilic nature of the carbon, predisposing the molecule to specific reaction pathways.

Frontier Molecular Orbital (FMO) Theory

The regioselectivity and reactivity in cycloaddition reactions are expertly rationalized by Frontier Molecular Orbital (FMO) theory.[7] This theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For C-phenyl-N-phenylnitrone, the HOMO is typically centered on the nitrone functional group, with significant coefficients on the oxygen and carbon atoms. The LUMO is also located on this moiety. The relative energies of the nitrone's HOMO and LUMO compared to those of a reacting partner (the "dipolarophile," e.g., an alkene or alkyne) determine the reaction's feasibility and outcome.[7]

-

Normal-electron-demand cycloaddition: Occurs when the dominant interaction is between the HOMO of the nitrone and the LUMO of an electron-deficient dipolarophile (e.g., an acrylate).

-

Inverse-electron-demand cycloaddition: Occurs when the dominant interaction is between the LUMO of the nitrone and the HOMO of an electron-rich dipolarophile (e.g., an enol ether).

Computational studies and photophysical analysis confirm that the electronic properties, and thus the HOMO-LUMO gap, can be tuned by substituents on the phenyl rings, altering the nitrone's reactivity and selectivity.[8]

Hallmark Reactivity and Core Mechanisms